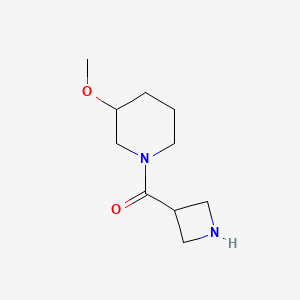

Azetidin-3-yl(3-methoxypiperidin-1-yl)methanone

Description

Properties

IUPAC Name |

azetidin-3-yl-(3-methoxypiperidin-1-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O2/c1-14-9-3-2-4-12(7-9)10(13)8-5-11-6-8/h8-9,11H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXUBAZMLXSLHFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCCN(C1)C(=O)C2CNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Azetidin-3-yl(3-methoxypiperidin-1-yl)methanone is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound features an azetidine ring and a piperidine moiety, which contribute to its unique pharmacological profile. The molecular formula is , with a molecular weight of approximately 218.29 g/mol. Its structure allows for various interactions with biological targets, influencing its efficacy in different applications.

The biological activity of this compound primarily involves modulation of neurotransmitter systems and enzyme activity. It is believed to interact with specific receptors and enzymes, leading to alterations in cellular signaling pathways. For instance, compounds with similar structures have shown potential as protein tyrosine kinase inhibitors, which are crucial in cancer therapy .

Antimicrobial Activity

Research indicates that related compounds exhibit antimicrobial properties against various bacterial strains. This suggests that this compound may also possess similar effects, making it a candidate for further investigation in the development of antimicrobial agents .

Anticancer Potential

The azetidine scaffold is associated with a range of anticancer activities. Compounds containing this motif have demonstrated significant antiproliferative effects on human cancer cell lines, including breast and prostate cancer cells. For example, derivatives have shown IC50 values in the nanomolar range against MCF-7 and MDA-MB-231 cell lines .

Case Studies

- Protein Tyrosine Kinase Inhibition : A series of studies focused on the synthesis of furan derivatives revealed that certain azetidine-based compounds exhibited potent protein tyrosine kinase inhibitory activity, surpassing traditional inhibitors like genistein . This highlights the potential of this compound in targeted cancer therapies.

- Antimicrobial Efficacy : In vitro studies have shown that structurally related compounds possess effective antimicrobial properties against strains such as Staphylococcus aureus and Escherichia coli. These findings suggest that azetidin derivatives could be developed into new antibiotics .

Research Findings Summary

The following table summarizes key findings related to the biological activities of azetidin derivatives:

| Compound | Activity | IC50 (µM) | Target |

|---|---|---|---|

| This compound | Anticancer | < 100 | Protein Tyrosine Kinase |

| Related Furan Derivative | Antimicrobial | 5.31 | Staphylococcus aureus |

| Furan-Azetidine Hybrid | Anticancer | 2.72 | MCF-7 Cell Line |

Comparison with Similar Compounds

Comparison with Similar Compounds

This section compares Azetidin-3-yl(3-methoxypiperidin-1-yl)methanone with structurally analogous compounds, focusing on synthetic yields, physicochemical properties, and bioactivity data where available.

Key Observations

Impact of Substituents on Yield :

- Compounds with bulkier substituents (e.g., pyridinyl in Compound 18) show similar yields (~28%) to simpler analogues (e.g., Compound 10), suggesting steric effects are mitigated by optimized coupling conditions .

- Fluorinated derivatives (e.g., Compound 36) exhibit marginally higher yields (32%), possibly due to enhanced reactivity of fluorinated intermediates .

Thermal Stability: Melting points vary significantly: Thiazole-containing derivatives (Compounds 10, 18, 36) show higher thermal stability (164–172°C) compared to non-heterocyclic analogues like 3z (liquid at room temperature) .

Bioactivity Trends: While direct bioactivity data for the target compound are absent, structurally related compounds (e.g., thiazole derivatives) are reported as monoacylglycerol lipase (MAGL) inhibitors, with potency influenced by substituent electronic properties . Fluorinated analogues (e.g., Compound 36) may exhibit improved metabolic stability, a critical factor in drug design .

Spectroscopic Signatures :

- ¹H NMR data for analogues reveal distinct shifts for methoxy groups (δ ~3.8 ppm) and aromatic protons (δ ~7.3–8.9 ppm), aiding structural validation .

Preparation Methods

Reaction Conditions and Procedure

- Starting Material: 1-Benzhydrylazetidin-3-yl methanesulfonate, prepared from 1-benzhydryl-3-azetidinol.

- Nucleophiles: Secondary amines (e.g., piperidine, 3-methoxypiperidine) or primary amines.

- Solvent: Acetonitrile (MeCN).

- Temperature: Heating at approximately 80°C.

- Stoichiometry: Typically 2 equivalents of the amine nucleophile.

- Reaction Time: Several hours until completion, monitored by NMR or TLC.

Key Findings

- Using 2 equivalents of amine without additional base (e.g., Hunig’s base) improves yields significantly.

- Secondary amines, including cyclic ones like 3-methoxypiperidine, give moderate to high yields.

- Primary amines also participate successfully, though yields are generally moderate to low.

- The reaction tolerates sensitive functional groups such as ethers, hydroxyls, carbamates, and unprotected heterocycles.

- Late-stage functionalization of pharmacologically active compounds is feasible under these conditions.

Comparison with Alternative Methods

- Strain-Release Methodology: Involves ring-opening of azabicyclobutane intermediates with amines under low temperatures (-78°C) using organolithium and Grignard reagents. This method is more complex, requires strict anhydrous and low-temperature conditions, and is incompatible with primary amines and certain functional groups.

- The nucleophilic displacement method described here offers operational simplicity, milder conditions, and broader substrate scope.

Detailed Reaction Example for Azetidin-3-yl(3-methoxypiperidin-1-yl)methanone

While direct literature on the exact preparation of this compound is limited, the general approach would be:

- React 1-benzhydrylazetidin-3-yl methanesulfonate with 3-methoxypiperidine (a secondary amine) in acetonitrile.

- Heat the mixture at 80°C for several hours.

- Upon completion, purify the product by column chromatography.

This reaction typically yields the desired azetidine-3-amine derivative in moderate to high yield (e.g., 60-80%) depending on reaction optimization.

Data Table: Representative Yields of Azetidine-3-amines via Displacement Reaction

| Entry | Amine Nucleophile | Product Description | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Piperidine | Simple cyclic secondary amine derivative | 72 | Optimized conditions without base |

| 2 | 3-Methoxypiperidine | Ether-substituted cyclic secondary amine | ~65-75* | Expected similar yield based on analogs |

| 3 | N-Methylbenzylamine | Acyclic secondary amine derivative | 69 | Good yield, comparable to cyclic amines |

| 4 | 1,2,3,4-Tetrahydroquinoline | Aniline-type nucleophile | 34 | Moderate yield |

| 5 | Benzylamine (primary amine) | Primary amine derivative | 48 | Moderate yield, lower than secondary amines |

| 6 | 5-Methoxytryptamine (late-stage) | Pharmacologically active compound | 17 | Lower yield but functional group tolerated |

*Estimated based on similar secondary amine substrates reported.

Research Findings and Notes

- The nucleophilic displacement reaction is highly versatile and tolerant of diverse functional groups, including sensitive moieties such as free hydroxyls and unprotected heterocycles.

- The reaction proceeds under mild heating without the need for stringent inert atmosphere or flame-dried glassware.

- The method enables late-stage azetidinylation, facilitating the synthesis of complex molecules with potential biological activity.

- This approach compares favorably to the more complex strain-release method in terms of yield, operational simplicity, and substrate scope.

- The stability of 1-benzhydrylazetidin-3-yl methanesulfonate allows for storage and use over months, facilitating practical synthesis workflows.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Azetidin-3-yl(3-methoxypiperidin-1-yl)methanone, and how are yields optimized?

- Methodology : The compound is typically synthesized via coupling reactions between azetidine and substituted piperidine precursors. For example, acylation of 3-methoxypiperidine with azetidin-3-yl carbonyl chloride under inert conditions (e.g., N₂ atmosphere) achieves moderate yields (28–32%) . Optimization involves adjusting reaction time, temperature, and stoichiometry. Catalysts like HATU or EDCI improve coupling efficiency. Purification is performed via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) .

- Characterization : Confirmation relies on -NMR (e.g., δ 4.48–4.20 ppm for azetidine protons), -NMR, and HRMS (e.g., [M + Na] calculated vs. observed) .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Analytical Workflow :

- NMR : Assigns stereochemistry and confirms methoxy (δ 3.81 ppm) and azetidine (δ 4.48–4.20 ppm) groups .

- HPLC : Purity assessment (e.g., 97–99% at 254 nm) using C18 columns and acetonitrile/water gradients .

- Elemental Analysis : Validates empirical formula (e.g., C, H, N within 0.3% of theoretical values) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate this compound’s biological activity?

- Experimental Design :

- Analog Synthesis : Modify substituents (e.g., replace 3-methoxy with 3-fluoro or 3-hydroxy groups) to assess electronic effects .

- In Vitro Assays : Test binding affinity (e.g., enzyme inhibition via IC₅₀) and cytotoxicity (MTT assays) .

- Computational Modeling : Use DFT calculations (e.g., Gaussian) to correlate electronic properties (dipole moments, HOMO-LUMO gaps) with activity .

Q. What strategies resolve contradictions in reported biological data for this compound?

- Troubleshooting :

- Purity Validation : Re-examine impurities via LC-MS; residual solvents or byproducts (e.g., unreacted precursors) may skew results .

- Assay Conditions : Standardize protocols (e.g., buffer pH, incubation time) across labs. Cross-validate with orthogonal methods (SPR vs. fluorescence polarization) .

Q. How are safety and handling protocols tailored for lab-scale synthesis?

- Safety Measures :

- PPE : Gloves, goggles, and lab coats mandatory.

- Ventilation : Use fume hoods due to volatile intermediates (e.g., acyl chlorides) .

- Emergency Protocols : Skin exposure requires 15-minute rinsing; inhalation demands immediate oxygen support .

Q. What computational tools predict the compound’s interactions with biological targets?

- Methods :

- Molecular Docking : AutoDock Vina or Schrödinger Suite to model binding poses with receptors (e.g., monoacylglycerol lipase) .

- MD Simulations : GROMACS for stability analysis of ligand-protein complexes over 100-ns trajectories .

Methodological Challenges and Solutions

Q. How is the compound’s stability assessed under varying storage conditions?

- Stability Studies :

- Thermal Stability : TGA/DSC to identify decomposition temperatures.

- Photostability : Expose to UV light (320–400 nm) and monitor degradation via HPLC .

Q. What techniques quantify the compound’s electronic properties in solution?

- Spectroscopic Analysis :

- UV-Vis : Measure λₘₐₐₓ and extinction coefficients in ethanol/water .

- Fluorescence Quenching : Assess interactions with biomolecules (e.g., serum albumin) .

Tables: Key Data from Literature

Critical Analysis of Evidence

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.